ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Overview
Description
The compound “ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate” is a complex organic molecule. It has a molecular formula of C20H20FN5O4 . This compound is not widely documented, and there is limited information available about its specific applications or uses.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It contains a fluorobenzyl group, a dimethylimidazopurinone group, and an ethyl acetate group . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.
Chemical Reactions Analysis
As for the chemical reactions that this compound might undergo, it’s difficult to say without more specific information. The presence of the fluorobenzyl and ethyl acetate groups suggests that it could participate in a variety of nucleophilic substitution reactions. The imidazopurinone group could potentially undergo a variety of transformations as well .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Studies have explored the synthesis of various compounds with structural similarities to ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate. For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was examined, showcasing techniques like cyclization, N-alkylation, hydrolyzation, and chlorination, which are relevant to the synthesis of complex organic compounds including fluorobenzyl-related molecules (Huang Jin-qing, 2009).
Chemical Reactions and Catalysts
Research has also focused on the role of N-heterocyclic carbenes (NHC) as catalysts in transesterification involving esters and alcohols, which could be pertinent in the synthesis of ethyl acetate-based compounds like the one (G. Grasa et al., 2003).
Potential Biological and Pharmacological Applications
Antimicrobial and Antioxidant Properties
Certain compounds synthesized from ethyl acetate have shown significant antimicrobial and antioxidant activities. For instance, the ethyl acetate fraction of red seaweed Hypnea musciformis yielded compounds with notable antioxidant properties (K. Chakraborty et al., 2016). This suggests potential pharmaceutical applications for ethyl acetate derivatives.
Anticancer Potential
Some compounds structurally similar to ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate have been investigated for their anticancer properties. For example, ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated potential as an anticancer agent (M. Mohideen et al., 2017).
Safety And Hazards
Future Directions
Given the limited information available about this compound, there are many potential directions for future research. These could include detailed studies of its synthesis and reactivity, investigations of its physical and chemical properties, and explorations of its potential applications in various fields .
properties
IUPAC Name |
ethyl 2-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-7-5-6-8-14(13)21/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBGUPCZMGCRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate |
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